molecular formula C13H15BrN2O3 B1389828 2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide CAS No. 926310-53-4

2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide

Cat. No.: B1389828
CAS No.: 926310-53-4
M. Wt: 327.17 g/mol
InChI Key: YSOFWXRCKZNHLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide typically involves the bromination of N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholinylcarbonyl group play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-[3-(4-piperidinylcarbonyl)phenyl]-acetamide
  • 2-Bromo-N-[3-(4-pyrrolidinylcarbonyl)phenyl]-acetamide
  • 2-Bromo-N-[3-(4-piperazinylcarbonyl)phenyl]-acetamide

Uniqueness

2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide is unique due to the presence of the morpholinylcarbonyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-bromo-N-[3-(morpholine-4-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c14-9-12(17)15-11-3-1-2-10(8-11)13(18)16-4-6-19-7-5-16/h1-3,8H,4-7,9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOFWXRCKZNHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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